molecular formula C20H22FN3S B15031939 N,N-diethyl-N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine

N,N-diethyl-N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine

Cat. No.: B15031939
M. Wt: 355.5 g/mol
InChI Key: LWYRQRGSLIIBPZ-UHFFFAOYSA-N
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Description

N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE is a complex organic compound that features a thiazole ring substituted with a fluoromethylphenyl group and a benzene ring substituted with diethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the fluoromethylphenyl group.

The final step involves the coupling of the functionalized thiazole with N,N-diethyl-p-phenylenediamine. This coupling reaction can be facilitated by using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoromethylphenyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-DIETHYL-N4-[4-(4-CHLORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE
  • N1,N1-DIETHYL-N4-[4-(4-BROMO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE

Uniqueness

The uniqueness of N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE lies in the presence of the fluoromethylphenyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H22FN3S

Molecular Weight

355.5 g/mol

IUPAC Name

4-N,4-N-diethyl-1-N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine

InChI

InChI=1S/C20H22FN3S/c1-4-24(5-2)17-9-7-16(8-10-17)22-20-23-19(13-25-20)15-6-11-18(21)14(3)12-15/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

LWYRQRGSLIIBPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C

Origin of Product

United States

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